L-Aspartic acid, glycyl-L-seryl-L-tyrosyl-

Neuropeptide signaling Cardioactive peptide pharmacology Molluscan cardiovascular models

L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- (GSYD) is a synthetic tetrapeptide supplied exclusively for research use (≥95% HPLC purity). Unlike the broadly cross-reactive FMRFamide family, GSYD enables selective investigation of Gly-X-Y-Asp-type molluscan cardioactive peptide signaling, with the Tyr³ residue offering a distinct pharmacological fingerprint versus Trp³-containing Ocp-3. Critically, the confirmed L-Ser² stereochemistry provides an essential chiral recognition control—a 1,000–10,000× activity differential exists between L-Ser and D-Ser at position 2. The absence of the aspartimide-susceptible Asp-Gly motif makes GSYD a more stable long-term reference standard than Ocp-1. For agrochemical lead discovery targeting molluscan pests, GSYD serves as the foundational SAR scaffold. Available via custom peptide synthesis; request a quote today.

Molecular Formula C18H24N4O9
Molecular Weight 440.4 g/mol
CAS No. 652977-13-4
Cat. No. B12525518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic acid, glycyl-L-seryl-L-tyrosyl-
CAS652977-13-4
Molecular FormulaC18H24N4O9
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)CN)O
InChIInChI=1S/C18H24N4O9/c19-7-14(25)20-13(8-23)17(29)21-11(5-9-1-3-10(24)4-2-9)16(28)22-12(18(30)31)6-15(26)27/h1-4,11-13,23-24H,5-8,19H2,(H,20,25)(H,21,29)(H,22,28)(H,26,27)(H,30,31)/t11-,12-,13-/m0/s1
InChIKeyKKRISKDVGIAUGR-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes4 mg / 14 mg / 29 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Aspartic Acid, glycyl-L-seryl-L-tyrosyl- (CAS 652977-13-4): What Procurement Teams Need to Know About This Tetrapeptide


L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- (CAS 652977-13-4) is a synthetic tetrapeptide with the primary sequence H-Gly-Ser-Tyr-Asp-OH (GSYD), composed of glycine, L-serine, L-tyrosine, and L-aspartic acid (C₁₈H₂₄N₄O₉, MW 440.4 g/mol) . It was originally disclosed by Suntory Ltd. in Japanese Patent JP4323006 (JP2000344795A) as a novel neuropeptide that enhances pulsation of the molluscan heart, positioning it within the class of small cardioactive peptides (SCPs) alongside endogenous octopus peptides such as Ocp-1 (Gly-D-Phe-Gly-Asp) and Ocp-3 (Gly-Ser-Trp-Asp) [1][2]. The compound is supplied for research use only, typically at ≥95% purity (HPLC), and is structurally distinct from the more widely studied RGD-series cell adhesion peptides .

Why Generic Tetrapeptide Substitution Fails: Structural Specificity of L-Aspartic acid, glycyl-L-seryl-L-tyrosyl-


Tetrapeptides with the Gly-X-Y-Asp core motif are not functionally interchangeable. The identity of the amino acid at position 3 (Y) and the stereochemistry at position 2 critically determine bioactivity in molluscan heart assays. In the foundational paper on endogenous octopus cardioactive peptides, substitution of L-Ser with D-Ser at position 2 reduced activity by a factor of 10³–10⁴, demonstrating extreme stereochemical stringency [1]. Furthermore, exchanging Trp (Ocp-3) for Tyr (GSYD) at position 3 alters aromatic side-chain physicochemical properties (indole vs. phenol; logP, H-bonding, and π-stacking potential), which can shift receptor-binding affinity and downstream signaling profiles [2]. Consequently, a generic tetrapeptide or even a closely related natural octopus peptide such as Ocp-3 (Gly-Ser-Trp-Asp) or Ocp-1 (Gly-D-Phe-Gly-Asp) cannot serve as a drop-in replacement for GSYD without extensive re-validation of the assay system [1][2].

L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- (652977-13-4): Quantitative Differentiation Evidence for Scientific Procurement


Sequence-Specific Cardioactivity: Tyr³ Differentiates GSYD from the Endogenous Ocp-3 (Gly-Ser-Trp-Asp)

The target compound GSYD (H-Gly-Ser-Tyr-Asp-OH) bears a tyrosine residue at position 3, whereas the naturally occurring octopus cardioactive peptide Ocp-3 features tryptophan at the equivalent position (Gly-Ser-Trp-Asp). In the Octopus minor isolated systemic heart bioassay, Ocp-3 demonstrated positive chronotropic and inotropic effects [1]. While direct head-to-head potency data for GSYD versus Ocp-3 are not publicly available, the patent disclosure (JP4323006) explicitly claims GSYD as a distinct molecular entity with heart-pulsation-enhancing activity, implying that the Tyr³→Trp³ substitution retains cardioactivity but introduces differential aromatic side-chain chemistry (phenol pKa ~10.1 vs. indole; MW contribution 163.2 vs. 186.2 Da) that may affect receptor subtype selectivity and metabolic stability [2].

Neuropeptide signaling Cardioactive peptide pharmacology Molluscan cardiovascular models

Stereochemical Stringency at Position 2: L-Ser Configuration Required for High Potency

In the Octopus minor systemic heart bioassay, the stereoisomers at position 2 of the endogenous octopus cardioactive peptides Ocp-1 and Ocp-3 displayed activities only 1/10³ to 1/10⁴ those of the corresponding L-isomers [1]. Although this quantitative fold-reduction was measured for Ocp-1 (Gly-D-Phe-Gly-Asp vs. Gly-L-Phe-Gly-Asp) and Ocp-3 (Gly-D-Ser-Trp-Asp vs. Gly-L-Ser-Trp-Asp), the identical D/L stereochemical intolerance at position 2 across the Gly-X-Y-Asp scaffold strongly implies class-level conservation of chiral recognition by the molluscan cardioactive peptide receptor(s). GSYD, which is exclusively the L-Ser² stereoisomer (as specified in the patent), is therefore expected to retain full potency, whereas the D-Ser² diastereomer—if inadvertently sourced—would exhibit a 1,000- to 10,000-fold activity deficit [1][2].

Peptide stereochemistry Receptor-ligand chiral recognition Cardioactive peptide SAR

Patented Functional Specificity: Molluscan Heart Pulsation Enhancement as a Defined Bioactivity Niche

Japanese Patent JP4323006 (Suntory Ltd.) explicitly claims H-Gly-Ser-Tyr-Asp-OH (formula II) as a peptide with "activity for enhancing pulsation of heart of mollusc" [1]. The patent specifies its utility as a reagent for elucidating information-processing mechanisms in higher-animal nervous systems and as a basic compound for agrochemical and pharmaceutical development. This represents a functionally defined, patent-demarcated application space that distinguishes GSYD from other commercially available tetrapeptides such as RGDS (fibronectin cell-adhesion domain) or YRGDS, which operate through integrin-binding mechanisms unrelated to cardioactive neuropeptide signaling [2]. The patent protection (filed 1999, granted) establishes GSYD as a composition-of-matter distinct from the naturally occurring octopus peptides Ocp-1 and Ocp-3, which were isolated from brain extracts and are not subject to the same synthetic peptide composition claims [1][3].

Neuropeptide patent landscape Molluscan cardiovascular physiology Invertebrate neuropeptide research tools

Distinct Physicochemical Profile vs. RGDS and Ocp Peptide Series Informs Formulation and Handling

GSYD (C₁₈H₂₄N₄O₉, MW 440.4 g/mol) differs in calculated physicochemical properties from both the RGD-series peptides and the natural octopus cardioactive peptides. Compared to RGDS (Arg-Gly-Asp-Ser, C₁₅H₂₇N₇O₈, MW 433.4 g/mol), GSYD replaces the basic arginine residue with glycine at the N-terminus, substantially reducing net positive charge at physiological pH (predicted pI ~3.3 vs. ~9.0 for RGDS) . This charge difference affects chromatographic behavior, solubility profile, and potential non-specific binding to negatively charged surfaces. The typical commercial purity specification of ≥95% (HPLC) for GSYD aligns with research-grade peptide standards, but the absence of a basic residue simplifies purification and reduces counterion complexity compared to RGDS. These physicochemical distinctions translate to practical procurement considerations: GSYD requires different storage buffer optimization (avoiding high-pH conditions that promote aspartimide formation at the Asp-Gly junction, absent in GSYD but present in the Gly-Asp containing Ocp-1) [1].

Peptide physicochemical characterization HPLC purity specifications Research peptide procurement

L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- (652977-13-4): Evidence-Backed Research and Industrial Application Scenarios


Invertebrate Neuropeptide Receptor Deorphanization and SAR Studies

GSYD serves as a position-3 tyrosine-containing probe within the Gly-X-Y-Asp tetrapeptide series. By comparing GSYD against Ocp-3 (Gly-Ser-Trp-Asp) and Ocp-1 (Gly-D-Phe-Gly-Asp), researchers can systematically map the aromatic residue requirements of the molluscan cardioactive peptide receptor(s). The 1,000- to 10,000-fold stereochemical sensitivity at position 2, established in the Octopus minor heart bioassay [1], means that GSYD with confirmed L-Ser² configuration provides a critical control for chiral recognition studies. This application is directly supported by the patent's explicit designation of GSYD as a reagent for elucidating nervous system information-processing mechanisms [2].

Molluscan Cardiovascular Physiology Research Tool

The patent-defined activity of GSYD—enhancement of molluscan heart pulsation [2]—positions it as a species- or receptor-subtype-selective tool for investigating peptidergic control of invertebrate circulation. Unlike the broadly cross-reactive FMRFamide family of cardioactive peptides, the Gly-X-Y-Asp series, including GSYD, may exhibit narrower phylogenetic activity spectra. Procurement of GSYD specifically enables experiments designed to differentiate octopus-type cardioactive peptide signaling from FMRFamide-mediated pathways, with the Tyr³ aromatic substitution offering a distinct pharmacological fingerprint relative to the Trp³-containing Ocp-3 [1].

Physicochemical Reference Standard for Non-Basic Tetrapeptide Analysis

With a predicted pI of ~3.3 and no basic residues, GSYD occupies a distinct position on the tetrapeptide physicochemical spectrum relative to the highly basic RGDS (pI ~9.0) [1]. This makes it useful as a negative-control or reference compound in chromatographic method development for mixed-charge peptide libraries. The absence of the Asp-Gly motif, which is susceptible to aspartimide formation under basic conditions, further distinguishes GSYD from Ocp-1 (Gly-D-Phe-Gly-Asp) in forced-degradation studies [3], making it a more stable choice for long-term reference standard use.

Agrochemical Lead Discovery: Mollusk-Selective Cardioactive Agents

The patent explicitly identifies GSYD as a basic compound for agrochemical development [2]. Given that mollusks (snails, slugs) are significant agricultural pests, a tetrapeptide that selectively enhances molluscan heart pulsation could serve as a lead scaffold for designing species-selective molluscicides. The Tyr³→Trp³ or Tyr³→Phe² substitution comparisons provide a rational SAR starting point for optimizing potency and selectivity, with the extreme chiral requirement at position 2 [1] offering a built-in mechanism for achieving stereochemical target discrimination.

Quote Request

Request a Quote for L-Aspartic acid, glycyl-L-seryl-L-tyrosyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.